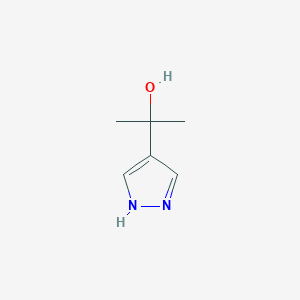

2-(1H-Pyrazol-4-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(2,9)5-3-7-8-4-5/h3-4,9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDTUPAQKMRTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CNN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292361 | |

| Record name | α,α-Dimethyl-1H-pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23585-56-0 | |

| Record name | α,α-Dimethyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23585-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-1H-pyrazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-4-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrazol 4 Yl Propan 2 Ol and Its Direct Analogues

Retrosynthetic Analysis for the 2-(1H-Pyrazol-4-yl)propan-2-ol Scaffold

A logical retrosynthetic analysis of the target molecule, 2-(1H-pyrazol-4-yl)propan-2-ol, suggests that the tertiary alcohol can be disconnected to a pyrazole (B372694) core bearing a suitable electrophilic functional group at the C4 position and a methyl organometallic reagent. The most common and effective precursor for such a transformation is a pyrazole-4-carbaldehyde or a pyrazole-4-carboxylic acid ester. This approach simplifies the synthesis to two main challenges: the formation of a C4-functionalized pyrazole ring and the subsequent addition of two methyl groups to the carbonyl carbon.

This retrosynthetic strategy offers a versatile and convergent approach, allowing for the independent synthesis and modification of the pyrazole core before the final installation of the isopropyl alcohol moiety.

Classical and Modern Approaches to Pyrazole Ring Formation Applied to the C4-Substituted System

The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, with several classical and modern methods that can be adapted for the preparation of C4-substituted systems.

Condensation Reactions with Hydrazine (B178648) Derivatives

One of the most fundamental and widely used methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. To achieve C4-substitution, the 1,3-dicarbonyl precursor must already contain the desired functionality or a group that can be readily converted to it.

A particularly effective method for generating C4-formylated pyrazoles is the Vilsmeier-Haack reaction of hydrazones. chemmethod.comnih.govsemanticscholar.orgderpharmachemica.com In this reaction, a hydrazone, formed from the condensation of a ketone with a hydrazine, is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. nih.govsemanticscholar.org This method is advantageous as it constructs and functionalizes the pyrazole ring in a single step. The reaction proceeds through the formation of a chloro-iminium salt which acts as the formylating agent. The reaction conditions typically involve heating the hydrazone with the Vilsmeier reagent, followed by neutralization. nih.gov

| Reactants | Reagents | Product | Yield | Ref |

| Substituted acetophenone (B1666503) hydrazones | POCl₃, DMF | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | Good | semanticscholar.org |

| Galloyl hydrazide derived hydrazones | POCl₃, DMF | 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | - | chemmethod.com |

| N1-(1-phenyl ethylidene) benzohydrazide | POCl₃, DMF | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | semanticscholar.org |

| 2-(1-arylethylidene)hydrazine carboxamide | POCl₃, DMF | 3-substituted-1H-pyrazole-4-carbaldehydes | - | derpharmachemica.com |

1,3-Dipolar Cycloaddition Strategies

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govtandfonline.com For the synthesis of C4-substituted pyrazoles, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with a suitably substituted alkene or alkyne. nih.gov

One strategy employs a bromo-substituted alkene as an alkyne surrogate. The 1,3-dipolar cycloaddition of a nitrile imine with this surrogate leads to a bromopyrazoline intermediate, which then undergoes dehydrobromination to afford the aromatic pyrazole. nih.gov This method allows for the regioselective synthesis of tetrasubstituted pyrazoles. nih.gov Sydnones can also react with acetylenes in a 1,3-dipolar cycloaddition to yield pyrazoles after the extrusion of carbon dioxide. lew.ro

| 1,3-Dipole | Dipolarophile | Product | Ref |

| Nitrile imines | Trisubstituted bromoalkene | 1,3,4,5-tetrasubstituted pyrazoles | nih.gov |

| Sydnones | Acetylenic esters | Substituted pyrazoles | lew.ro |

Cyclization of Acyclic Precursors

The cyclization of functionalized acyclic precursors is another versatile route to C4-substituted pyrazoles. These methods often involve the in-situ formation of a species that subsequently undergoes intramolecular cyclization. For instance, α,β-alkynic hydrazones can undergo electrophilic cyclization, mediated by catalysts such as copper(I) iodide, to yield substituted pyrazoles. researchgate.net

Introduction of the Isopropyl Alcohol Moiety at the Pyrazole C4-Position

Once the C4-functionalized pyrazole core is in hand, the next critical step is the introduction of the isopropyl alcohol moiety. This is typically achieved through the reaction of an organometallic reagent with a carbonyl group at the C4 position.

Direct Functionalization Methods

The most direct route to 2-(1H-pyrazol-4-yl)propan-2-ol involves the reaction of a pyrazole-4-carbaldehyde or a pyrazole-4-carboxylic acid ester with an excess of a methyl organometallic reagent, such as a Grignard reagent (methylmagnesium bromide) or methyllithium. tandfonline.comlibretexts.orgyoutube.com

The reaction of a pyrazole-4-carbaldehyde with two equivalents of a methyl Grignard reagent will proceed via a nucleophilic addition to the carbonyl carbon to form a secondary alcohol, which is then deprotonated by the second equivalent of the Grignard reagent. A subsequent acidic workup will reprotonate the alkoxide to yield the desired 2-(1H-pyrazol-4-yl)propan-1-ol. To obtain the target tertiary alcohol, a pyrazole-4-ketone or pyrazole-4-carboxylic acid ester would be the ideal starting material. The reaction of a pyrazole-4-carboxylic acid ester with two equivalents of a methyl Grignard reagent will lead to the formation of the tertiary alcohol. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to afford the tertiary alkoxide. An acidic workup then provides the final product. youtube.com

Alternatively, direct formylation of an N-protected 4-iodopyrazole (B32481) can be achieved by first converting it to a Grignard reagent, followed by reaction with a formylating agent. tandfonline.comarkat-usa.org The resulting pyrazole-4-carbaldehyde can then be subjected to the aforementioned Grignard reaction with methylmagnesium bromide.

| Starting Material | Reagent | Product | Ref |

| Pyrazole-4-carbaldehyde | Methylmagnesium bromide (excess) | 2-(1H-Pyrazol-4-yl)propan-2-ol (via ketone intermediate) | tandfonline.comlibretexts.org |

| Pyrazole-4-carboxylic acid ester | Methylmagnesium bromide (2 equiv.) | 2-(1H-Pyrazol-4-yl)propan-2-ol | youtube.com |

| N-protected 4-iodopyrazole | 1. EtMgBr, 2. Formylating agent | N-protected pyrazole-4-carbaldehyde | tandfonline.comarkat-usa.org |

Coupling Reactions and Post-Cyclization Modifications

The synthesis of 2-(1H-pyrazol-4-yl)propan-2-ol is logically achieved through post-cyclization modification of a pre-formed pyrazole ring. A primary route involves the functionalization of the C4 position with a suitable precursor, such as an ester or a ketone, followed by reaction with an organometallic reagent.

A highly plausible and direct method is the treatment of a pyrazole-4-carboxylic acid ester, such as ethyl 1H-pyrazole-4-carboxylate, with at least two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide). This classic organometallic addition to the ester's carbonyl group first forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the desired tertiary alcohol upon acidic workup.

The introduction of functional groups at the C4 position of the pyrazole ring, to prepare it for such modifications, often leverages transition-metal-catalyzed cross-coupling reactions. These methods provide a robust platform for creating specific carbon-carbon bonds on the pyrazole scaffold. Key among these are the Suzuki, Sonogashira, and Heck reactions, which typically require a halogenated pyrazole (e.g., 4-bromo- or 4-iodopyrazole) as a starting material. researchgate.netrsc.orgnih.gov

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a halopyrazole with an aryl or vinyl boronic acid. rsc.org For the synthesis of analogues, this method is effective for introducing aryl substituents at the C4 position. acs.orgccspublishing.org.cnnih.gov The choice of phosphine (B1218219) ligands can be critical in directing the regioselectivity of the coupling, especially on polysubstituted pyrazoles. acs.org Microwave irradiation has been shown to significantly accelerate Suzuki couplings, providing 4-arylpyrazoles in high yields with short reaction times. ccspublishing.org.cn

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples a halopyrazole with a terminal alkyne, forming a C(sp2)-C(sp) bond. tandfonline.comtandfonline.comresearchgate.netmdpi.com This method is particularly useful for installing an alkynyl group at the C4 position, which can then be further elaborated. Studies on 5-chloro-4-iodopyrazoles show that the Sonogashira coupling occurs selectively at the more reactive C4-iodine position. tandfonline.comtandfonline.com

Heck Coupling: The Heck reaction creates a C-C bond between a halopyrazole and an alkene, catalyzed by a palladium complex. researchgate.netacs.org This can be used to introduce vinyl groups onto the pyrazole ring, which serve as versatile synthetic handles for further transformations.

These coupling strategies represent powerful tools for the late-stage functionalization of the pyrazole core, enabling the synthesis of a diverse array of C4-substituted analogues.

Table 1: Overview of Coupling Reactions for C4-Functionalization of Pyrazoles

| Reaction | Catalyst System | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) | 4-Halopyrazole + Organoboronic acid | C(sp²)-C(sp²) | rsc.orgacs.orgccspublishing.org.cn |

| Sonogashira Coupling | Pd(II)/Cu(I) complexes | 4-Halopyrazole + Terminal Alkyne | C(sp²)-C(sp) | tandfonline.comtandfonline.com |

| Heck Coupling | Pd(0) or Pd(II) complexes | 4-Halopyrazole + Alkene | C(sp²)-C(sp²) (vinyl) | researchgate.netacs.org |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. For pyrazole synthesis, several advanced techniques have been developed that align with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation. rsc.org

Microwave-Assisted Synthesis Relevant to Pyrazole Scaffolds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. rsc.orgrsc.org

In the context of pyrazole synthesis, microwave irradiation has been successfully applied to various reaction types. For instance, the cyclocondensation of 1,3-dicarbonyl compounds or α,β-unsaturated ketones with hydrazines to form the pyrazole core is significantly accelerated. mdpi.commdpi.com One study reported that the synthesis of pyrazole-containing benzochroman-4-ones from pyrazole-4-carbaldehydes proceeded in just 5–7 minutes under microwave conditions (180 W), whereas the same reaction required 10–12 hours under conventional reflux, with lower yields. rsc.org Similarly, microwave-promoted Suzuki cross-coupling reactions provide an efficient route to 4-substituted pyrazoles under mild conditions. ccspublishing.org.cn Solvent-free microwave synthesis has also been described, further enhancing the green credentials of this technique. mdpi.comresearchgate.net

Ultrasound-Assisted and Mechanochemical Synthesis

Ultrasound-assisted synthesis utilizes the energy of high-frequency sound waves (sonication) to induce cavitation in the reaction medium. The formation and collapse of these microscopic bubbles generate localized high-pressure and high-temperature zones, which can significantly enhance reaction rates and yields. nih.govnih.gov This green technique often allows reactions to proceed at lower bulk temperatures and in shorter times compared to conventional methods. nih.gov The synthesis of pyrazoles and their precursors from chalcones and hydrazines has been effectively promoted by ultrasound, providing excellent yields in a fraction of the time required by silent conditions. nih.govasianpubs.org

Mechanochemical synthesis involves the use of mechanical force, typically through grinding or ball-milling, to initiate chemical reactions in the solid state or with minimal solvent. researchgate.net This approach is inherently environmentally friendly as it often eliminates the need for bulk solvents, reducing waste and simplifying product purification. This technique is particularly advantageous for reactions between solid starting materials and aligns well with the principles of sustainable chemistry. rsc.org

Catalytic Approaches (e.g., Metal-catalyzed C-C bond formation)

Catalysis is a cornerstone of modern synthesis, and the functionalization of pyrazoles heavily relies on transition-metal catalysts. As discussed in the context of coupling reactions, palladium is a ubiquitous catalyst for Suzuki, Sonogashira, and Heck reactions, enabling the formation of C-C bonds at specific positions on the pyrazole ring. researchgate.netrsc.orgdntb.gov.ua

Beyond traditional cross-coupling, which requires pre-halogenated substrates, direct C-H functionalization has emerged as a more atom-economical and efficient strategy. researchgate.netrsc.orgnih.gov This approach involves the activation of a C-H bond on the pyrazole ring directly, bypassing the need for halogenation and subsequent coupling steps. Metals such as palladium, rhodium, and copper have been employed to catalyze the direct arylation, alkenylation, and amination of pyrazole C-H bonds. dntb.gov.uaacs.org These methods provide a powerful and streamlined route to complex pyrazole derivatives from simple, unfunctionalized starting materials. For instance, copper-catalyzed aerobic C(sp²)-H amination has been reported as a practical and efficient method for pyrazole synthesis. acs.org

Solvent-Free and Sustainable Synthetic Protocols

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Many of the advanced techniques described above contribute to this goal. Microwave-assisted and mechanochemical syntheses are frequently performed under solvent-free conditions. acs.orgjetir.org

For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds to yield pyrazoles has been successfully conducted under solvent-free microwave irradiation. mdpi.com Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are also highly valued for their efficiency and sustainability. The one-pot synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions using a recyclable ionic liquid as a catalyst, offering advantages such as operational simplicity and high yields. jetir.org When solvents are necessary, the use of environmentally benign options like water or ethanol (B145695) is preferred, as demonstrated in some ultrasound- and microwave-assisted procedures. nih.gov

Table 2: Comparison of Green Synthetic Techniques for Pyrazole Synthesis

| Technique | Principle | Green Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid, uniform heating via dielectric loss | Reduced reaction time, increased yields, lower energy use | rsc.orgresearchgate.netrsc.org |

| Ultrasound-Assisted | Acoustic cavitation enhances reactivity | Faster reactions, milder conditions, improved yields | nih.govnih.govnih.gov |

| Mechanochemical | Mechanical energy drives reaction | Often solvent-free, reduced waste, high efficiency | rsc.orgresearchgate.net |

| Solvent-Free | Reactants mixed without a solvent medium | Eliminates solvent waste, simplifies purification | mdpi.comacs.orgjetir.org |

Mechanistic Organic Chemistry of 2 1h Pyrazol 4 Yl Propan 2 Ol Reactions

Detailed Reaction Mechanisms for its Synthesis and Derivatization

The synthesis of 2-(1H-pyrazol-4-yl)propan-2-ol can be approached through several established organometallic routes. These methods typically involve the creation of a nucleophilic carbon center at the 4-position of the pyrazole (B372694) ring, which then attacks an electrophilic carbonyl carbon.

Synthesis via Grignard Reagent:

A primary synthetic route involves the preparation of a Grignard reagent from a 4-halopyrazole. The mechanism proceeds as follows:

Formation of the Grignard Reagent: 4-Bromo-1H-pyrazole, with its acidic N-H proton, requires protection prior to the formation of the Grignard reagent. A suitable protecting group (PG), such as a tetrahydropyranyl (THP) or p-methoxybenzyl (PMB) group, is introduced to prevent interference from the acidic proton. tandfonline.comrsc.org The protected 4-bromopyrazole then reacts with magnesium metal in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding pyrazol-4-ylmagnesium bromide. researchgate.net

Nucleophilic Addition to Acetone (B3395972): The Grignard reagent, a potent nucleophile, is then reacted with acetone. The carbon atom of the pyrazole ring bound to magnesium acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetone. researchgate.net This results in the formation of a magnesium alkoxide intermediate.

Protonation: The final step is the acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid) to protonate the alkoxide, yielding the tertiary alcohol, 2-(1-PG-pyrazol-4-yl)propan-2-ol. Subsequent deprotection of the pyrazole nitrogen affords the target compound. arkat-usa.org

Synthesis via Organolithium Reagent:

An alternative approach involves the use of an organolithium reagent:

Lithiation of Pyrazole: An N-protected 4-halopyrazole can undergo lithium-halogen exchange with an organolithium reagent like n-butyllithium at low temperatures to form the 4-lithiated pyrazole. tandfonline.comacs.org Alternatively, direct C-H lithiation of an N-protected pyrazole at the 5-position is a common strategy, though achieving regioselective lithiation at the 4-position can be more challenging and may require specific directing groups. acs.org

Reaction with Acetone: The highly reactive 4-lithiopyrazole then adds to acetone in a manner analogous to the Grignard reaction, forming a lithium alkoxide intermediate.

Workup: Aqueous workup protonates the alkoxide to give the desired tertiary alcohol, which is then deprotected.

Synthesis from Pyrazole-4-carbaldehyde:

Another viable synthetic pathway starts from pyrazole-4-carbaldehyde:

Nucleophilic Addition of a Methyl Grignard Reagent: Pyrazole-4-carbaldehyde, which can be synthesized via methods like the Vilsmeier-Haack reaction nih.govumich.edu, is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide). The nucleophilic methyl group attacks the carbonyl carbon of the aldehyde. nih.gov

Formation of the Alkoxide: This addition reaction forms a magnesium alkoxide intermediate.

Protonation: Subsequent acidic workup furnishes the secondary alcohol, which in this case would be 1-(1H-pyrazol-4-yl)ethanol. To obtain the tertiary alcohol, the starting material would need to be a 4-acetylpyrazole (B2715411), which upon reaction with a methyl Grignard reagent would yield 2-(1H-pyrazol-4-yl)propan-2-ol after workup.

Derivatization Reactions:

The derivatization of 2-(1H-pyrazol-4-yl)propan-2-ol primarily involves reactions of its tertiary alcohol functional group. Due to steric hindrance, tertiary alcohols are generally less reactive than primary or secondary alcohols.

Esterification: Direct esterification with carboxylic acids is often difficult. More reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) are typically required to form the corresponding esters.

Etherification: The formation of ethers from tertiary alcohols is also challenging under standard Williamson ether synthesis conditions due to the propensity for elimination reactions.

Dehydration: Acid-catalyzed dehydration of 2-(1H-pyrazol-4-yl)propan-2-ol would lead to the formation of 4-(prop-1-en-2-yl)-1H-pyrazole. This elimination reaction proceeds via a carbocation intermediate.

Halogenation: Tertiary alcohols can be converted to the corresponding alkyl halides using hydrogen halides. The reaction proceeds via an SN1 mechanism involving the formation of a tertiary carbocation.

| Reaction Type | Reagents | Intermediate | Product |

| Grignard Synthesis | 1. Mg, Et2O 2. Acetone 3. H3O+ | Pyrazol-4-ylmagnesium bromide, Magnesium alkoxide | 2-(1H-Pyrazol-4-yl)propan-2-ol |

| Organolithium Synthesis | 1. n-BuLi 2. Acetone 3. H2O | 4-Lithiopyrazole, Lithium alkoxide | 2-(1H-Pyrazol-4-yl)propan-2-ol |

| Esterification | Acyl chloride, Pyridine (B92270) | Acylpyridinium ion, Tetrahedral intermediate | Pyrazolylpropyl ester |

| Dehydration | H2SO4, heat | Tertiary carbocation | 4-(Prop-1-en-2-yl)-1H-pyrazole |

Role of Intermediates and Transition States in Reaction Pathways

The reaction pathways for the synthesis of 2-(1H-pyrazol-4-yl)propan-2-ol are governed by the formation of key intermediates and the energies of the associated transition states.

In the Grignard and organolithium synthesis routes , the crucial intermediate is the organometallic species (pyrazol-4-ylmagnesium halide or 4-lithiopyrazole). The formation of this intermediate involves a transition state where the carbon-halogen bond is breaking and the carbon-metal bond is forming. The subsequent nucleophilic attack on the carbonyl carbon of acetone proceeds through a six-membered ring transition state for the Grignard reaction (the Zimmerman-Traxler model is often invoked for related reactions), where the magnesium atom coordinates to the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack. The product of this step is a stable metal alkoxide intermediate. The final protonation step is a rapid acid-base reaction.

For the synthesis from a pyrazole-4-carbonyl compound , the reaction with a Grignard reagent also proceeds through a coordinated transition state. The nucleophilic attack of the Grignard reagent on the carbonyl carbon is the rate-determining step, leading to the formation of the magnesium alkoxide intermediate.

In derivatization reactions , such as acid-catalyzed dehydration, the key intermediate is a tertiary carbocation formed after the protonation of the hydroxyl group and subsequent loss of water. The stability of this tertiary carbocation facilitates the elimination reaction. The transition state for the formation of the carbocation is the highest energy point on the reaction coordinate.

Stereochemical Aspects and Chiral Synthesis of 2-(1H-Pyrazol-4-yl)propan-2-ol

The molecule 2-(1H-pyrazol-4-yl)propan-2-ol, assuming an unsubstituted pyrazole ring at positions 3 and 5, is achiral . The carbon atom bearing the hydroxyl group is a tertiary carbon bonded to two identical methyl groups, a pyrazol-4-yl group, and a hydroxyl group. Since two of the substituents on the carbinol carbon are identical, it is not a stereocenter.

If a chiral derivative of 2-(1H-pyrazol-4-yl)propan-2-ol were desired, its synthesis could be approached in several ways:

Use of a Chiral Starting Material: Starting with a chiral, enantiomerically pure pyrazole derivative would lead to a chiral product.

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it could potentially be resolved into its constituent enantiomers using techniques such as chiral chromatography.

Asymmetric Synthesis: An asymmetric synthesis could be employed, for example, by the enantioselective addition of a methyl group to a 4-acetylpyrazole using a chiral catalyst.

Catalytic Cycles Involving 2-(1H-Pyrazol-4-yl)propan-2-ol as a Substrate or Ligand Precursor

While specific catalytic applications of 2-(1H-pyrazol-4-yl)propan-2-ol are not extensively documented, its structure suggests its potential as a ligand precursor in homogeneous catalysis. Pyrazole derivatives are well-known for their ability to coordinate to metal centers through their sp2-hybridized nitrogen atoms. nih.gov The presence of the hydroxyl group in 2-(1H-pyrazol-4-yl)propan-2-ol introduces an additional potential coordination site, making it a bidentate ligand.

A plausible catalytic cycle where a metal complex of 2-(1H-pyrazol-4-yl)propan-2-ol could participate is in transfer hydrogenation reactions . In such a cycle, the pyrazolyl alcohol could act as a ligand for a metal center (e.g., ruthenium, iridium). The catalytic cycle might proceed as follows:

Ligand Coordination: 2-(1H-Pyrazol-4-yl)propan-2-ol coordinates to a metal precursor to form the active catalyst.

Formation of a Metal Hydride: In the presence of a hydrogen donor (e.g., isopropanol), the catalyst forms a metal hydride species.

Substrate Coordination: The substrate to be reduced (e.g., a ketone) coordinates to the metal center.

Hydrogen Transfer: The hydride is transferred from the metal to the coordinated substrate, reducing it to an alcohol.

Product Release and Catalyst Regeneration: The product alcohol dissociates from the metal center, and the catalyst is regenerated to continue the cycle.

Theoretical and Computational Investigations of 2 1h Pyrazol 4 Yl Propan 2 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules. eurasianjournals.com For 2-(1H-Pyrazol-4-yl)propan-2-ol, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various electronic properties that govern its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For 2-(1H-Pyrazol-4-yl)propan-2-ol, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, while the LUMO may be distributed across the entire molecule.

A molecular electrostatic potential (MEP) map can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In 2-(1H-Pyrazol-4-yl)propan-2-ol, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group would be expected to be regions of negative potential, while the hydrogen atoms of the N-H and O-H groups would be regions of positive potential.

Table 1: Calculated Electronic Properties of 2-(1H-Pyrazol-4-yl)propan-2-ol (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

Conformational Analysis and Energy Landscapes of 2-(1H-Pyrazol-4-yl)propan-2-ol

The flexibility of the propan-2-ol substituent allows 2-(1H-Pyrazol-4-yl)propan-2-ol to adopt various conformations. Conformational analysis is essential for understanding the molecule's preferred shapes and the energy barriers between different conformers. eurasianjournals.com By systematically rotating the rotatable bonds, such as the C-C bond connecting the pyrazole ring and the propan-2-ol group, a potential energy surface can be constructed.

Computational methods can identify the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy local minima. These studies can reveal the presence of intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyrazole ring, which would significantly influence the conformational preference. The relative energies of different conformers can be used to determine their population distribution at a given temperature.

Prediction of Spectroscopic Parameters

Computational chemistry provides a reliable means of predicting various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 2-(1H-Pyrazol-4-yl)propan-2-ol. These predictions are based on the calculated magnetic shielding tensors of the nuclei in the molecule's optimized geometry. Comparing the calculated shifts with experimental data can aid in the structural elucidation and assignment of signals.

Vibrational Frequencies: The infrared (IR) and Raman spectra of 2-(1H-Pyrazol-4-yl)propan-2-ol can be simulated by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the N-H and O-H bonds, or the bending of the C-H bonds. These theoretical spectra can assist in the assignment of experimental vibrational bands.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This involves calculating the energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The predicted absorption maxima can provide insights into the electronic structure and chromophores present in the molecule.

Table 2: Predicted Spectroscopic Data for 2-(1H-Pyrazol-4-yl)propan-2-ol (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar compounds.)

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (ppm) | |

| Pyrazole N-H | 12.5 |

| Pyrazole C-H | 7.6, 7.5 |

| Propan-2-ol O-H | 4.5 |

| Propan-2-ol C-H | 1.5 |

| 13C NMR Chemical Shift (ppm) | |

| Pyrazole C (quaternary) | 140, 135 |

| Pyrazole C-H | 130, 120 |

| Propan-2-ol C (quaternary) | 70 |

| Propan-2-ol C-H | 25 |

| Vibrational Frequency (cm-1) | |

| N-H Stretch | 3450 |

| O-H Stretch | 3600 |

| C-H Stretch | 2950 |

| C=C/C=N Stretch | 1550-1600 |

| Electronic Transition (nm) | |

| π → π | 210 |

| n → π | 260 |

Molecular Dynamics Simulations for Solvent Interactions or Condensed Phase Behavior

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of 2-(1H-Pyrazol-4-yl)propan-2-ol in a solvent or in the condensed phase. nih.gov By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can provide insights into solvation effects, intermolecular interactions, and the molecule's conformational dynamics in a more realistic environment.

In an aqueous solution, MD simulations could be used to investigate the hydrogen bonding network between the solute and water molecules. The radial distribution functions of water molecules around the polar groups of 2-(1H-Pyrazol-4-yl)propan-2-ol (the pyrazole ring and the hydroxyl group) can be calculated to quantify the extent and nature of solvation. These simulations can also reveal how the solvent influences the conformational preferences of the molecule.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be used to explore the potential reaction pathways of 2-(1H-Pyrazol-4-yl)propan-2-ol. By calculating the energies of reactants, transition states, and products, the thermodynamics and kinetics of a reaction can be predicted. For example, the mechanism of dehydration of the tertiary alcohol to form an alkene could be investigated.

Transition state theory can be used to calculate the activation energy of the reaction, which is a key factor in determining the reaction rate. The geometry of the transition state provides valuable information about the mechanism of the reaction. Such studies can help in understanding the reactivity of 2-(1H-Pyrazol-4-yl)propan-2-ol and in designing synthetic routes or predicting its degradation pathways.

Derivatization Strategies and Structural Modification Research for 2 1h Pyrazol 4 Yl Propan 2 Ol

Modification of the Pyrazole (B372694) Ring: N-Alkylation/Acylation, Halogenation, Nitration, and Sulfonation

The pyrazole ring is an aromatic heterocycle that can undergo a variety of substitution reactions. The presence of two nitrogen atoms influences the electron density of the ring, making the C4 position generally susceptible to electrophilic attack. mdpi.comkthmcollege.ac.in

The NH group of the pyrazole ring can be readily functionalized through N-alkylation and N-acylation reactions. acs.org These reactions typically proceed under basic conditions to deprotonate the nitrogen, followed by the addition of an electrophile like an alkyl halide or an acyl chloride. mdpi.com

N-Alkylation: This process introduces an alkyl group onto one of the nitrogen atoms of the pyrazole ring. The choice of base and solvent can influence the regioselectivity of the reaction, leading to either N1 or N2 substitution. A systematic study on 3-substituted pyrazoles has shown that regioselective N1-alkylation can be achieved using potassium carbonate in DMSO. researchgate.net For 4-substituted pyrazoles such as 2-(1H-Pyrazol-4-yl)propan-2-ol, steric hindrance from the bulky propan-2-ol group might favor alkylation at the N1 position. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates (e.g., dimethyl sulfate). acs.org

N-Acylation: The introduction of an acyl group is typically achieved using acyl chlorides or anhydrides in the presence of a base. acs.orgnih.gov This modification is useful for introducing carbonyl functionalities, which can serve as handles for further derivatization.

| Reaction | Reagents and Conditions | Expected Product(s) |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, DMSO) | 2-(1-Alkyl-1H-pyrazol-4-yl)propan-2-ol and/or 2-(2-Alkyl-1H-pyrazol-4-yl)propan-2-ol |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine (B92270), Et3N) | 2-(1-Acyl-1H-pyrazol-4-yl)propan-2-ol |

Halogenation of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. olemiss.edu Common halogenating agents include N-halosuccinimides (NBS, NCS, NIS) and elemental halogens. olemiss.edu For 2-(1H-Pyrazol-4-yl)propan-2-ol, the C4 position is already substituted. Therefore, halogenation would be expected to occur at the C3 or C5 positions, if at all, and would likely require more forcing conditions. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides in DMSO at room temperature. researchgate.net

Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. mdpi.comnih.gov This reaction typically yields the 4-nitro derivative. mdpi.com In the case of 2-(1H-Pyrazol-4-yl)propan-2-ol, where the C4 position is blocked, nitration could potentially occur at the N1 position to form an N-nitropyrazole, which can then rearrange to a C-nitropyrazole under certain conditions. organic-chemistry.org However, the presence of the alcohol functionality might be sensitive to the strongly acidic and oxidizing conditions of nitration.

Sulfonation of pyrazole with fuming sulfuric acid leads to the formation of pyrazole-4-sulfonic acid. mdpi.com As with halogenation and nitration, the substitution at the C4 position in 2-(1H-Pyrazol-4-yl)propan-2-ol would direct sulfonation to other positions on the ring, or potentially lead to decomposition under the harsh reaction conditions. Alternative methods for the synthesis of sulfonated pyrazoles include cascade reactions of 1,3-dicarbonyl compounds with arylsulfonyl hydrazides. researchgate.net

Functionalization of the Propan-2-ol Moiety: Etherification, Esterification, and Oxidation

The tertiary alcohol of the propan-2-ol group offers another site for derivatization, although its reactivity is influenced by steric hindrance.

The formation of ethers from tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, methods for the etherification of tertiary alcohols have been developed, such as using a catalytic amount of a strong acid like trifluoroacetic acid (TFA) for the cross-coupling of alcohols. nih.gov Another approach involves the use of metal catalysts, such as zinc or copper triflates, to couple alcohols with alkyl halides. researchgate.net

Esterification of the tertiary alcohol can be achieved by reacting 2-(1H-Pyrazol-4-yl)propan-2-ol with acyl chlorides or anhydrides in the presence of a suitable base, such as pyridine or a tertiary amine. The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent. The isothiourea-catalyzed acylative kinetic resolution of tertiary pyrazolone (B3327878) alcohols has been reported as a highly enantioselective process.

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule rather than selective oxidation of the tertiary alcohol. Therefore, derivatization through oxidation of the propan-2-ol moiety is not a viable strategy for 2-(1H-Pyrazol-4-yl)propan-2-ol.

Synthesis of Novel Heterocyclic Systems Incorporating the 2-(1H-Pyrazol-4-yl)propan-2-ol Scaffold

The bifunctional nature of 2-(1H-Pyrazol-4-yl)propan-2-ol makes it a potential precursor for the synthesis of fused heterocyclic systems. The pyrazole ring and the alcohol moiety can both participate in cyclization reactions.

One potential strategy involves the intramolecular cyclization of a derivatized form of the molecule. For instance, if the pyrazole nitrogen is alkylated with a group containing a suitable leaving group, an intramolecular cyclization involving the tertiary alcohol could lead to the formation of a pyrazolo-oxazine or a related fused system. The synthesis of pyrazolooxazines and pyrazolooxazepines has been achieved through the intramolecular cyclization of alkynyl-substituted pyrazoles. While not directly applicable to the saturated propan-2-ol side chain, this demonstrates the feasibility of forming such fused rings from pyrazole precursors.

Another approach could involve a multi-component reaction where 2-(1H-Pyrazol-4-yl)propan-2-ol acts as one of the building blocks. The pyrazole NH and the tertiary OH could potentially react with different functional groups in other reactants to form a new heterocyclic ring. The synthesis of pyrazole-fused heterocycles often utilizes aminopyrazoles as versatile building blocks in multicomponent reactions. nih.gov

Regioselectivity and Chemoselectivity in Derivatization Reactions

Regioselectivity: In the N-alkylation of unsymmetrical pyrazoles, the formation of two regioisomers (N1 and N2 substituted) is possible. The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent. For 4-substituted pyrazoles, the substituent at the 4-position can sterically hinder the adjacent N1 and N2 positions, influencing the ratio of the products. Generally, bulkier substituents on the pyrazole ring or the alkylating agent tend to favor substitution at the less sterically hindered nitrogen atom. researchgate.net In electrophilic substitution reactions on the pyrazole ring itself, the C4 position is the most reactive. mdpi.comkthmcollege.ac.in Since this position is blocked in 2-(1H-Pyrazol-4-yl)propan-2-ol, reactions would be directed to the C3 and C5 positions, with the regioselectivity being governed by the electronic nature of the propan-2-ol substituent.

Chemoselectivity: The presence of two reactive functional groups (the pyrazole NH and the tertiary OH) raises the issue of chemoselectivity. In reactions such as acylation, both the nitrogen and the oxygen can be acylated. The reaction conditions, particularly the choice of base and solvent, can be tuned to favor either N-acylation or O-acylation. For instance, a study on the N-alkylation of pyrazoles with a methanol (B129727) substituent showed that under certain acidic conditions, both the pyrazole nitrogen and the alcohol oxygen could be alkylated. mdpi.com

Structure-Reactivity Relationships within the 2-(1H-Pyrazol-4-yl)propan-2-ol Derivative Family

The reactivity of derivatives of 2-(1H-Pyrazol-4-yl)propan-2-ol is intrinsically linked to their molecular structure.

Modification of the Pyrazole Ring:

N-Substitution: Alkylation or acylation at the pyrazole nitrogen removes the acidic proton and can influence the aromaticity and electron density of the ring, thereby affecting its reactivity towards further electrophilic substitution. The nature of the N-substituent (electron-donating or electron-withdrawing) will modulate the nucleophilicity of the ring.

C-Substitution: Introduction of substituents at the C3 or C5 positions will alter the electronic and steric environment of the pyrazole ring. Electron-withdrawing groups will decrease the ring's reactivity towards electrophiles, while electron-donating groups will increase it.

Modification of the Propan-2-ol Moiety:

Etherification and Esterification: Conversion of the tertiary alcohol to an ether or an ester will change the steric bulk and electronic properties of the side chain. This can, in turn, influence the regioselectivity of reactions on the pyrazole ring by altering the steric hindrance around the N1 and N5 positions.

In essence, a change in one part of the molecule can have a significant impact on the reactivity of another part. Understanding these structure-reactivity relationships is crucial for the rational design and synthesis of novel derivatives of 2-(1H-Pyrazol-4-yl)propan-2-ol with desired properties. For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, the nature and position of substituents on the pyrazole ring were found to be critical for potent and selective activity.

Coordination Chemistry and Metallosupramolecular Assemblies of 2 1h Pyrazol 4 Yl Propan 2 Ol

Ligand Design Principles Incorporating the Pyrazolylpropanol Scaffold

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. The 2-(1H-pyrazol-4-yl)propan-2-ol scaffold incorporates several key features that make it an attractive component in ligand design.

By modifying the pyrazole (B372694) ring or the propan-2-ol group, a diverse library of ligands can be generated. For instance, substitution at the N1 position of the pyrazole ring can be used to tune the electronic properties of the ligand and introduce additional functionalities. Similarly, alterations to the alkyl chain of the alcohol can modulate the steric hindrance and solubility of the ligand. These design principles allow for the rational synthesis of ligands with tailored properties for specific applications in areas such as catalysis and materials science.

Synthesis and Characterization of Metal Complexes with 2-(1H-Pyrazol-4-yl)propan-2-ol

While specific literature on the synthesis and characterization of metal complexes solely with 2-(1H-pyrazol-4-yl)propan-2-ol is limited, general methods for the synthesis of metal-pyrazole complexes can be applied. Typically, the reaction of a metal salt with the ligand in a suitable solvent yields the desired complex. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the nature of the product.

For instance, reacting 2-(1H-pyrazol-4-yl)propan-2-ol with a metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or acetonitrile (B52724) could be a viable route. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

Table 1: Representative Spectroscopic Data for Hypothetical Metal Complexes of 2-(1H-Pyrazol-4-yl)propan-2-ol

| Technique | Expected Observations | Information Gained |

| Infrared (IR) Spectroscopy | Shift in the ν(N-H) and ν(C=N) stretching frequencies of the pyrazole ring upon coordination. Broadening or shift of the ν(O-H) band of the alcohol group if it participates in coordination. | Confirmation of ligand coordination to the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the pyrazole and propanol (B110389) protons upon complexation. | Information about the coordination environment and the solution-state structure of the complex. |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state. | Determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. |

| Elemental Analysis | Determines the percentage composition of elements in the complex. | Confirms the empirical formula of the synthesized complex. |

While no specific crystal structures for complexes of 2-(1H-pyrazol-4-yl)propan-2-ol are reported, studies on related pyrazole-based ligands provide insights into the expected structural motifs. For example, complexes of other substituted pyrazoles with transition metals like copper(II) and nickel(II) have been shown to adopt square planar or tetrahedral geometries. researchgate.net

Nature of Metal-Ligand Bonding and Coordination Modes

The 2-(1H-pyrazol-4-yl)propan-2-ol ligand can coordinate to metal ions in several ways, leading to a variety of structural possibilities. The pyrazole ring typically coordinates through one of its nitrogen atoms, acting as a monodentate ligand. However, the presence of the hydroxyl group from the propan-2-ol moiety opens up the possibility of bidentate coordination, where both a nitrogen atom of the pyrazole and the oxygen atom of the hydroxyl group bind to the same metal center, forming a stable chelate ring.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions. In some cases, the ligand might act as a bridging ligand, connecting two metal centers and leading to the formation of polynuclear complexes or coordination polymers. This bridging can occur through the pyrazole ring or potentially through the deprotonated alcohol group.

The metal-ligand bond is typically a coordinate covalent bond, formed by the donation of a lone pair of electrons from the nitrogen or oxygen atoms of the ligand to a vacant orbital of the metal ion. The strength and nature of this bond will influence the stability and reactivity of the resulting complex.

Catalytic Applications of Metal-Pyrazolylpropanol Complexes in Organic Transformations

Metal complexes containing pyrazole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. While specific catalytic applications of 2-(1H-pyrazol-4-yl)propan-2-ol complexes have not been extensively reported, the structural features of this ligand suggest potential for use in various catalytic reactions.

One area of promise is in oxidation catalysis. Copper complexes with pyrazole-containing ligands have been shown to be effective catalysts for the oxidation of alcohols and catechols. tandfonline.commdpi.combohrium.com The ability of the pyrazolylpropanol ligand to form stable complexes with copper could lead to catalysts for the selective oxidation of various organic substrates.

Another potential application is in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. rsc.orgmit.edursc.orgacs.org Palladium complexes with pyrazole-based ligands have been successfully employed in reactions such as the Suzuki-Miyaura coupling. The electronic and steric properties of the 2-(1H-pyrazol-4-yl)propan-2-ol ligand could be tuned to optimize the performance of palladium catalysts in such reactions.

Table 2: Potential Catalytic Applications of Metal-Pyrazolylpropanol Complexes

| Reaction Type | Potential Metal Catalyst | Rationale |

| Alcohol Oxidation | Copper(II) | Pyrazole ligands are known to support copper-catalyzed oxidation reactions. tandfonline.commdpi.com |

| Suzuki-Miyaura Coupling | Palladium(II) | Pyrazole ligands can stabilize palladium catalysts for cross-coupling reactions. rsc.orgmit.edu |

| Heck Coupling | Palladium(II) | The electronic properties of the pyrazole ring can influence the efficiency of Heck reactions. |

Further research is needed to explore the full catalytic potential of metal complexes derived from 2-(1H-pyrazol-4-yl)propan-2-ol.

Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers Utilizing 2-(1H-Pyrazol-4-yl)propan-2-ol as a Building Block

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature and tunable properties of these materials have led to their investigation for a wide range of applications, including gas storage, separation, and catalysis.

The bifunctional nature of 2-(1H-pyrazol-4-yl)propan-2-ol makes it an excellent candidate for use as a linker in the construction of MOFs and coordination polymers. The pyrazole ring can coordinate to one metal center, while the hydroxyl group can coordinate to another, leading to the formation of extended one-, two-, or three-dimensional networks.

The structure and properties of the resulting MOF or coordination polymer can be controlled by the choice of metal ion and the reaction conditions. For example, using different metal ions can lead to frameworks with different pore sizes and shapes. The presence of the propan-2-ol group within the framework could also impart specific functionalities, such as hydrophilicity or sites for post-synthetic modification. Pyrazole-functionalized linkers have been successfully used to construct MOFs with interesting properties for applications like organic dye adsorption and gas separation. rsc.orgresearchgate.netresearchgate.net

The development of MOFs and coordination polymers based on 2-(1H-pyrazol-4-yl)propan-2-ol represents a promising avenue for the creation of new functional materials with tailored properties.

Supramolecular Chemistry and Intermolecular Interactions of 2 1h Pyrazol 4 Yl Propan 2 Ol

Hydrogen Bonding Networks and Self-Assembly Propensities

The structure of 2-(1H-Pyrazol-4-yl)propan-2-ol features both a hydrogen bond donor (the N-H group of the pyrazole (B372694) ring and the O-H of the alcohol) and hydrogen bond acceptors (the pyridine-like nitrogen of the pyrazole ring and the oxygen of the alcohol). This duality is the primary driver for the formation of extensive hydrogen-bonding networks.

The pyrazole moiety itself is well-known for its ability to form robust N-H···N hydrogen bonds, leading to the self-assembly of pyrazole derivatives into various motifs such as dimers, trimers, tetramers, and infinite chains nih.gov. The internal π-delocalization of the pyrazole ring can influence the strength of these interactions nih.gov. In the solid state, unsubstituted pyrazoles often form catemers (chains) through N-H···N hydrogen bonds nih.gov.

The presence of the hydroxyl group introduces additional possibilities for hydrogen bonding. It can act as a donor in O-H···N or O-H···O interactions, or as an acceptor in N-H···O interactions. This competition and cooperation between different hydrogen bond donors and acceptors can lead to complex and varied supramolecular architectures. For instance, in related pyrazole-alcohol systems, strong O-H···N or O-H···O=C bonds have been observed to be the driving force in crystal packing, often leading to the formation of supramolecular dimers mdpi.com.

The interplay between the pyrazole and alcohol functionalities in 2-(1H-Pyrazol-4-yl)propan-2-ol would likely result in a highly organized, three-dimensional network. The specific arrangement would depend on the subtle balance of steric effects from the propan-2-ol group and the electronic preferences of the hydrogen bonds.

Table 1: Potential Hydrogen Bonding Interactions in 2-(1H-Pyrazol-4-yl)propan-2-ol

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Pyrazole N-H | Pyrazole N | N-H···N | Dimers, Chains (Catemers) |

| Alcohol O-H | Pyrazole N | O-H···N | Hetero-dimers, Chains |

| Pyrazole N-H | Alcohol O | N-H···O | Hetero-dimers, Sheets |

| Alcohol O-H | Alcohol O | O-H···O | Dimers, Chains |

This table is interactive. Click on the headers to sort.

Aromatic Interactions (π-π Stacking) in Crystal Engineering

Beyond hydrogen bonding, the aromatic pyrazole ring of 2-(1H-Pyrazol-4-yl)propan-2-ol is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a crucial role in the stabilization of crystal structures rsc.org.

In many pyrazole-containing crystal structures, π-π stacking is a recurrent and significant binding motif rsc.org. The geometry of these interactions can vary, including face-to-face and offset (slipped) arrangements. The presence of substituents on the pyrazole ring can influence the nature and strength of these interactions nih.gov. For example, in some pyrazole derivatives, π-π stacking interactions have been observed to link hydrogen-bonded chains into more complex three-dimensional networks.

The interplay between hydrogen bonding and π-π stacking is a key aspect of crystal engineering with pyrazole compounds. The directional nature of hydrogen bonds often establishes the primary framework, which is then further stabilized and densified by the weaker, less directional π-π stacking interactions. In the case of 2-(1H-Pyrazol-4-yl)propan-2-ol, one could anticipate a layered structure where hydrogen-bonded sheets are held together by π-π stacking between the pyrazole rings of adjacent layers.

Table 2: Typical Geometries of π-π Stacking in Pyrazole Derivatives

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Description |

| Face-to-Face | 3.3 - 3.8 | 0 - 10 | Rings are nearly parallel and overlapping. |

| Offset/Slipped | 3.3 - 3.8 | 10 - 30 | Rings are parallel but laterally shifted. |

| Edge-to-Face | ~5.0 | ~90 | The edge of one ring points towards the face of another. |

This table is interactive. Click on the headers to sort. The data presented are typical values for pyrazole-containing compounds and not specific to 2-(1H-Pyrazol-4-yl)propan-2-ol.

Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined cavities and channels that can be formed through the self-assembly of molecules like 2-(1H-Pyrazol-4-yl)propan-2-ol open up possibilities in the realm of host-guest chemistry. The hydrogen-bonded and π-stacked frameworks can potentially create voids capable of encapsulating smaller guest molecules.

While there are no specific studies on the host-guest chemistry of 2-(1H-Pyrazol-4-yl)propan-2-ol, the broader class of pyrazole-based compounds has been shown to form inclusion complexes. For instance, pyrazole-containing metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs) can exhibit porosity and selectively bind guest molecules. The functional groups lining the cavities, in this case, the N-H and O-H groups, would play a critical role in molecular recognition through specific interactions with the guest.

The ability of 2-(1H-Pyrazol-4-yl)propan-2-ol to act as a host would depend on the formation of a stable, porous supramolecular architecture. The size and shape of the potential binding sites would be determined by the specific hydrogen bonding and π-π stacking motifs that dominate its self-assembly.

Co-crystallization and Polymorphism Studies

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. Given the hydrogen bonding capabilities of 2-(1H-Pyrazol-4-yl)propan-2-ol, it is a prime candidate for the formation of co-crystals with other molecules (co-formers) that have complementary functional groups. For example, co-crystallization with carboxylic acids could lead to the formation of robust O-H···N and N-H···O hydrogen bonds, creating novel supramolecular synthons.

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physical properties, including solubility, melting point, and stability, which can have significant implications for its therapeutic efficacy researchgate.netbohrium.com. The conformational flexibility of the propan-2-ol side chain and the possibility of different hydrogen-bonding arrangements make it plausible that 2-(1H-Pyrazol-4-yl)propan-2-ol could exhibit polymorphism.

The study of polymorphism in pyrazole-containing APIs is an active area of research. The identification and characterization of different polymorphic forms are crucial for ensuring the quality and consistency of pharmaceutical products bohrium.com. The potential for polymorphism in 2-(1H-Pyrazol-4-yl)propan-2-ol would necessitate careful control of crystallization conditions to isolate and reproduce a desired solid form.

Advanced Analytical and Spectroscopic Characterization Methods in 2 1h Pyrazol 4 Yl Propan 2 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques for structural elucidation)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(1H-Pyrazol-4-yl)propan-2-ol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the molecular framework. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different chemical environments for hydrogen atoms and the connectivity of the molecule. youtube.com For 2-(1H-Pyrazol-4-yl)propan-2-ol, distinct signals are expected for the pyrazole (B372694) ring protons, the propan-2-ol methyl protons, the hydroxyl proton, and the pyrazole N-H proton. The pyrazole ring protons typically appear in the aromatic region of the spectrum. nih.gov The two methyl groups of the propan-2-ol moiety are chemically equivalent and would appear as a sharp singlet, while the hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent. The N-H proton of the pyrazole ring can also exhibit a broad signal. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, signals corresponding to the pyrazole ring carbons and the carbons of the propan-2-ol group would be observed. nih.govdocbrown.info The quaternary carbon attached to the hydroxyl group and the pyrazole ring would have a characteristic chemical shift, as would the equivalent methyl carbons.

2D NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. COSY would show correlations between coupled protons, while HSQC would correlate proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(1H-Pyrazol-4-yl)propan-2-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Pyrazole C3-H/C5-H | ~7.5 | ~135 | Singlet |

| Pyrazole C4 | - | ~115 | - |

| Propan-2-ol C(CH₃)₂ | - | ~70 | - |

| Propan-2-ol CH₃ | ~1.5 | ~25 | Singlet |

| Propan-2-ol OH | Variable (e.g., 2-4) | - | Singlet (broad) |

| Pyrazole N-H | Variable (e.g., 10-13) | - | Singlet (broad) |

Note: Predicted values are based on typical chemical shifts for pyrazole and propan-2-ol moieties. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS for purity and molecular formula verification)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uobasrah.edu.iq

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This accuracy allows for the unambiguous determination of the elemental formula. For 2-(1H-Pyrazol-4-yl)propan-2-ol (C₆H₁₀N₂O), HRMS would confirm the molecular weight and distinguish it from other compounds with the same nominal mass. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is crucial for assessing the purity of a sample by separating the target compound from any impurities or byproducts from the synthesis. researchgate.netnih.gov The retention time from the LC provides one level of identification, while the mass spectrum provides another, increasing the confidence of analysis. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer structural information. For 2-(1H-Pyrazol-4-yl)propan-2-ol, a likely fragmentation would be the loss of a water molecule or a methyl group from the molecular ion. docbrown.info

Table 2: HRMS Data for 2-(1H-Pyrazol-4-yl)propan-2-ol

| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ | Expected HRMS Result [M+H]⁺ (m/z) |

| C₆H₁₀N₂O | 127.0866 | 127.0866 ± error (ppm) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. uobasrah.edu.iqnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of 2-(1H-Pyrazol-4-yl)propan-2-ol is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibration of the pyrazole ring. nih.gov C-H stretching vibrations from the methyl groups and the pyrazole ring would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1500-1600 cm⁻¹ region. nih.govmdpi.com A C-O stretching band for the tertiary alcohol would be observed around 1150-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The pyrazole ring vibrations are often strong in the Raman spectrum. scilit.com While the O-H stretch is typically weak in Raman, the symmetric C-C stretching of the propan-2-ol backbone and the pyrazole ring breathing modes would be readily observable. acs.org

Table 3: Key Expected FT-IR and Raman Vibrational Bands (cm⁻¹)

| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |

| N-H (pyrazole) | Stretching | 3100-3500 (broad) | Moderate |

| C-H (aromatic/aliphatic) | Stretching | 2850-3100 | Strong |

| C=N / C=C (pyrazole) | Stretching | 1500-1600 | Strong |

| C-O (alcohol) | Stretching | 1150-1200 | Moderate |

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about its chromophores. uobasrah.edu.iq The pyrazole ring in 2-(1H-Pyrazol-4-yl)propan-2-ol acts as the primary chromophore. Pyrazole and its derivatives typically exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic ring system. nih.govnist.gov The absorption maximum (λ_max) for 2-(1H-Pyrazol-4-yl)propan-2-ol is expected to be in the range of 210-230 nm. The position and intensity of the absorption band can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of 2-(1H-Pyrazol-4-yl)propan-2-ol can be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it would reveal the details of the crystal packing and intermolecular interactions, such as hydrogen bonding. It is highly probable that the hydroxyl group (O-H) and the pyrazole N-H group would participate in an extensive network of hydrogen bonds, linking adjacent molecules in the crystal lattice. mdpi.comresearchgate.net

Future Research Trajectories and Interdisciplinary Outlook for 2 1h Pyrazol 4 Yl Propan 2 Ol Chemistry

Emerging Synthetic Paradigms for Pyrazolylpropanols

Traditional syntheses of pyrazole (B372694) derivatives are being superseded by more efficient and sustainable modern methodologies. Emerging paradigms focus on multicomponent reactions (MCRs) and novel catalytic systems that offer higher atom economy and operational simplicity. nih.govacs.org

Recent advancements in the synthesis of substituted pyrazoles involve iron-catalyzed multicomponent strategies. rsc.orgresearchgate.net These methods utilize biomass-derived alcohols as a primary feedstock, coupling them with aryl hydrazines and other components like secondary alcohols or alkynes. rsc.orgrsc.org Such approaches eliminate the need for pre-functionalized starting materials and often proceed without strong oxidants or additives, generating a wide variety of substituted pyrazoles in moderate to good yields. rsc.orgresearchgate.net Adapting these iron-catalyzed tandem C-C and C-N coupling reactions could provide a novel and efficient route to 2-(1H-Pyrazol-4-yl)propan-2-ol and its derivatives.

Another promising direction is the use of Vilsmeier-Haack cyclization-formylation reactions to create formylpyrazoles, which are versatile intermediates for further elaboration into compounds like pyrazolylpropanols. mdpi.com

Table 1: Comparison of Synthetic Paradigms for Pyrazole Synthesis

| Paradigm | Key Features | Advantages | Potential for Pyrazolylpropanol Synthesis |

|---|---|---|---|

| Traditional Methods | Often require pre-functionalized substrates, harsh conditions. | Well-established procedures. | Less efficient, may generate more waste. |

| Iron-Catalyzed MCRs | Utilizes biomass-derived alcohols, tandem C-C/C-N bond formation. rsc.orgrsc.org | High atom economy, sustainable feedstock, avoids noble metals. researchgate.net | Direct synthesis of the substituted pyrazole core from simple precursors. |

| Catalytic Imidazole in Aqueous Media | Green synthetic approach using water as a solvent. acs.org | Environmentally benign, simple methodology, easy product separation. acs.org | Suitable for synthesizing the pyrazole core under green conditions. |

| Vilsmeier-Haack Reaction | Creates versatile formylpyrazole intermediates. mdpi.com | Provides a key building block for subsequent functionalization. | Allows for the introduction of the propan-2-ol group via Grignard-type reactions. |

Novel Applications in Material Science and Smart Materials

The inherent properties of the pyrazole ring, such as its ability to form hydrogen bonds and coordinate with metal ions, make 2-(1H-Pyrazol-4-yl)propan-2-ol a promising building block for advanced materials. mdpi.com

Stimuli-Responsive Materials : Also known as "smart" materials, these systems change their properties in response to external cues like pH, temperature, or light. nih.govnih.gov Polymers incorporating pyrazolylpropanol units could exhibit pH-responsiveness due to the acidic N-H proton of the pyrazole ring. This could be harnessed in hydrogels for controlled drug delivery, where a change in the physiological environment triggers the release of a therapeutic agent. nih.govmdpi.com

Sensors : Pyrazole derivatives have been successfully employed as fluorescent chemosensors for detecting metal ions. researchgate.netbohrium.com The pyrazole moiety can act as a binding site, and upon coordination with a specific ion, a change in fluorescence can be observed. Research into 2-(1H-Pyrazol-4-yl)propan-2-ol could lead to the development of selective sensors for environmentally or biologically important cations.

Non-Linear Optics (NLO) : NLO materials have optical properties that change with the intensity of incident light, which is crucial for applications in telecommunications and optical computing. wikipedia.org Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO properties. researchgate.net While research has focused on related pyrazoline derivatives, the pyrazole ring in 2-(1H-Pyrazol-4-yl)propan-2-ol can be functionalized to create push-pull systems with potential for second- or third-order NLO effects. researchgate.netjhuapl.edu The development of materials with high two-photon absorption (TPA) is of particular interest for applications like 3D data storage and fluorescence imaging. upatras.gr

Green Chemistry Innovations in Pyrazolylpropanol Synthesis and Application

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The synthesis of pyrazole derivatives is an area where significant green innovations are being made.

Key strategies include the use of eco-friendly solvents like water, the employment of recyclable catalysts, and the design of multicomponent reactions that maximize atom economy. nih.govacs.org Recent research has demonstrated the synthesis of pyrazoles using iron catalysts, which are more abundant and less toxic than precious metal catalysts like palladium or rhodium. rsc.org Furthermore, these methods can utilize alcohols derived from biomass as the starting material, moving away from petroleum-based feedstocks. rsc.orgresearchgate.net

The application of these green principles to the synthesis of 2-(1H-Pyrazol-4-yl)propan-2-ol would involve developing a catalytic, multicomponent route in an aqueous medium, starting from renewable feedstocks. This aligns with the broader goals of sustainable chemistry in both academic and industrial settings. nih.gov

Advanced Computational Methodologies and Machine Learning in Structure-Property Prediction

Computational chemistry and machine learning are becoming indispensable tools for accelerating materials discovery and drug development. elsevierpure.com For a molecule like 2-(1H-Pyrazol-4-yl)propan-2-ol, these methods can predict a wide range of properties and guide experimental efforts.

Density Functional Theory (DFT) : DFT calculations can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO gap), and charge distribution of pyrazole derivatives. researchgate.netnih.gov This information is crucial for understanding and predicting reactivity, stability, and potential applications in areas like sensors and non-linear optics.

Machine Learning (ML) : ML algorithms, such as artificial neural networks (ANN) and random forests, can be trained on existing data to build predictive models for various properties. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new pyrazole derivatives. nih.gov ML models can also rapidly screen large virtual libraries of compounds to identify candidates with desired properties, such as high binding affinity to a target protein or specific optical characteristics, significantly reducing the time and cost of experimental screening. elsevierpure.comresearchgate.net

Table 2: Application of Computational Methods to Pyrazole Derivatives

| Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| DFT | Electronic structure analysis | HOMO-LUMO energy gap, charge distribution, stability. | researchgate.netnih.gov |

| Machine Learning (ANN, Boosted Trees) | QSAR modeling | Antitumor activity (pIC50). | nih.gov |

| Molecular Docking | Binding mode analysis | Interactions with biological targets (e.g., enzymes). | nih.gov |

| ADME Prediction | Pharmacokinetic profiling | Absorption, Distribution, Metabolism, and Excretion properties. | nih.gov |

Role in Advanced Catalysis and Reaction Design